molecular formula C20H13N5O5 B11552838 2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol

2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol

Cat. No.: B11552838
M. Wt: 403.3 g/mol
InChI Key: ISSYRUASMNQFLG-UHFFFAOYSA-N
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Description

2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a phenyl group, and a benzodiazole moiety, which contribute to its diverse reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by the introduction of the benzodiazole group through a condensation reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes and the use of automated reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to achieve the required quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups yields amine derivatives, while substitution reactions can introduce various functional groups onto the phenolic ring.

Scientific Research Applications

2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The nitro groups and benzodiazole moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

    2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.

    2,6-Dinitrophenol: Similar in structure but with different substitution patterns and reactivity.

Uniqueness

2,4-DINITRO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-6-YL)IMINO]METHYL]PHENOL is unique due to the presence of the benzodiazole group, which imparts distinct chemical and biological properties compared to other dinitrophenol derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13N5O5

Molecular Weight

403.3 g/mol

IUPAC Name

2,4-dinitro-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H13N5O5/c26-19-13(8-15(24(27)28)10-18(19)25(29)30)11-21-14-6-7-16-17(9-14)23-20(22-16)12-4-2-1-3-5-12/h1-11,26H,(H,22,23)

InChI Key

ISSYRUASMNQFLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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